molecular formula C18H18N4OS B2903623 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034495-08-2

3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide

Katalognummer B2903623
CAS-Nummer: 2034495-08-2
Molekulargewicht: 338.43
InChI-Schlüssel: CJNFATPNYIRLNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide, also known as DTBZ, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of benzamide derivatives and has been found to have potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research.

Wissenschaftliche Forschungsanwendungen

3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide has been found to have potential applications in various fields of scientific research. In medicinal chemistry, it has been studied for its potential as a diagnostic tool for Parkinson's disease. 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide binds to the vesicular monoamine transporter 2 (VMAT2), which is present in the dopaminergic neurons of the brain. This binding can be visualized using imaging techniques such as positron emission tomography (PET), which can help in the diagnosis and monitoring of Parkinson's disease.
In neuroscience, 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide has been studied for its role in the regulation of neurotransmitter release. VMAT2 is responsible for the packaging of neurotransmitters such as dopamine, norepinephrine, and serotonin into vesicles for release into the synapse. 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide can inhibit the activity of VMAT2, leading to a decrease in neurotransmitter release. This property of 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide has been studied in the context of various neurological disorders such as schizophrenia, depression, and addiction.
In cancer research, 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide has been studied for its potential as a therapeutic agent for neuroendocrine tumors. Neuroendocrine tumors are a type of cancer that arises from cells of the endocrine and nervous system. These tumors often overexpress VMAT2, which can be targeted using 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide. 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide has been shown to induce cell death in neuroendocrine tumor cells both in vitro and in vivo.

Wirkmechanismus

3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide binds to the transmembrane protein VMAT2, which is responsible for the packaging of monoamine neurotransmitters into vesicles for release into the synapse. 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide binds to the luminal side of VMAT2, leading to the inhibition of monoamine uptake and subsequent decrease in neurotransmitter release. 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide has been found to have a high affinity for VMAT2, making it a potent inhibitor of monoamine uptake.
Biochemical and Physiological Effects:
3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide has been found to have several biochemical and physiological effects. In vitro studies have shown that 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide can induce cell death in neuroendocrine tumor cells by inhibiting VMAT2 activity. In vivo studies have shown that 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide can decrease dopamine release in the striatum of rats, leading to a decrease in locomotor activity. 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide has also been found to decrease serotonin release in the hippocampus, leading to anxiolytic effects.

Vorteile Und Einschränkungen Für Laborexperimente

3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide has several advantages for lab experiments. It has a high affinity for VMAT2, making it a potent inhibitor of monoamine uptake. It can be visualized using imaging techniques such as PET, making it a useful diagnostic tool for Parkinson's disease. However, 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide also has limitations for lab experiments. It has a short half-life, making it difficult to study its long-term effects. It can also have off-target effects on other transmembrane proteins, leading to potential confounding effects.

Zukünftige Richtungen

There are several future directions for the study of 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide. In medicinal chemistry, 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide can be further optimized to improve its diagnostic potential for Parkinson's disease. In neuroscience, 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide can be studied for its potential as a therapeutic agent for various neurological disorders. In cancer research, 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide can be studied for its potential as a targeted therapy for neuroendocrine tumors. Additionally, the off-target effects of 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide can be further studied to better understand its mechanism of action and potential side effects.

Synthesemethoden

3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide can be synthesized using a multi-step process involving several chemical reactions. The synthesis starts with the preparation of 3-(thiophen-2-yl)pyrazin-2-amine, which is then reacted with N-(dimethylamino)chloromethyl)-4-fluorobenzamide to obtain 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide. The final product is purified using column chromatography to obtain pure 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide. The synthesis method has been optimized to obtain high yields and purity of 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide.

Eigenschaften

IUPAC Name

3-(dimethylamino)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-22(2)14-6-3-5-13(11-14)18(23)21-12-15-17(20-9-8-19-15)16-7-4-10-24-16/h3-11H,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNFATPNYIRLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.